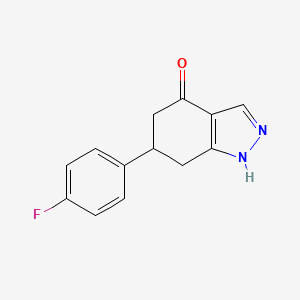

6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Description

6-(4-Fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a cyclohexenone moiety. These analogs often serve as intermediates in pharmaceutical synthesis or as targets for computational studies due to their tautomeric behavior and substituent-dependent properties .

Properties

IUPAC Name |

6-(4-fluorophenyl)-1,5,6,7-tetrahydroindazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-10-3-1-8(2-4-10)9-5-12-11(7-15-16-12)13(17)6-9/h1-4,7,9H,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEUJTQSRRCSCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1NN=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoroaniline with cyclohexanone in the presence of a suitable catalyst to form the desired indazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups replacing the fluorine atom .

Scientific Research Applications

6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antiproliferative and anti-inflammatory effects.

Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases involved in cell proliferation, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Tautomerism and Stability

Indazol-4-one derivatives exhibit tautomerism between 1H-, 2H-, and 4-hydroxy forms. Computational studies (B3LYP/6-31G) on analogs like 1,5,6,7-tetrahydro-4H-indazol-4-one (1)and 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (2)** reveal that the 1H-tautomer is most stable in the gas phase, with energy differences <1 kJ/mol between 1H and 2H forms. The 4-hydroxy tautomer is least stable due to loss of pyrazole aromaticity .

For 6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one , the electron-withdrawing fluorine atom likely stabilizes the 1H-tautomer by enhancing dipole moments (1H-tautomers generally have higher dipole moments than 2H-forms). This contrasts with 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (4) , where methyl groups increase steric bulk, favoring the 2H-tautomer .

Table 1: Tautomeric Stability and Dipole Moments of Selected Analogs

| Compound | Substituents | Most Stable Tautomer | Dipole Moment (Debye) |

|---|---|---|---|

| 1 (Base structure) | None | 1H | 4.2 (1H) vs. 3.8 (2H) |

| 2 | 6,6-Dimethyl | 1H | 4.5 (1H) vs. 4.0 (2H) |

| 3 | 3-Methyl | 2H | 3.9 (1H) vs. 3.7 (2H) |

| Target compound | 6-(4-Fluorophenyl) | Predicted: 1H | Estimated >4.5 |

Substituent Impact on Physicochemical Properties

Fluorophenyl vs. Halogenated Analogs

- 1-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (8g) : The chloro substituent increases molecular weight (246.69 g/mol) and lipophilicity compared to the fluoro analog. NMR data (δ 7.63–8.07 ppm for aromatic protons) suggest strong deshielding effects .

Heterocyclic Substituents

- 6-(5-Methyl-2-furyl)-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one : The furan ring introduces oxygen-based hydrogen bonding capacity (MW: 292.33 g/mol). However, its discontinued commercial status limits practical applications .

- 6-(5-Methyl-2-thienyl) analogs : Thiophene substituents increase sulfur-mediated interactions but may reduce solubility compared to fluorophenyl derivatives .

Table 2: Key Properties of Substituted Indazol-4-Ones

Biological Activity

Human Neutrophil Elastase (HNE) Inhibition

6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one and its analogs have shown significant inhibitory activity against Human Neutrophil Elastase (HNE), a serine protease implicated in various inflammatory diseases .

Table 1: HNE Inhibition by this compound and related compounds

| Compound | Ki (nM) |

|---|---|

| This compound | 11 ± 2 |

| N2 isomer | 35 ± 5 |

| Sivelestat (reference compound) | 24 ± 9 |

The compound exhibited competitive inhibition of HNE, as demonstrated by Lineweaver-Burk plots . This potent inhibitory activity suggests potential applications in treating inflammatory conditions, particularly those affecting the respiratory system.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are primarily attributed to its HNE inhibition. By suppressing HNE activity, the compound may help reduce neutrophil-mediated tissue damage and inflammation .

Stability and Pharmacokinetics

Stability studies in aqueous buffer revealed that this compound has a half-life of approximately 1 hour, indicating reasonable stability for potential therapeutic use .

Structure-Activity Relationship (SAR)

Research has shown that modifications to the core structure of this compound can significantly impact its biological activity:

- Fluorine substitution: The presence of the fluorine atom on the phenyl ring enhances stability and bioavailability compared to similar compounds.

- Isomer specificity: The N2 isomer of the compound showed about three-fold higher potency in HNE inhibition compared to the N1 derivative .

- Substitutions at position 5: Introduction of one or two bromine atoms at position 5 of the core structure led to even more potent HNE inhibitors .

Potential Therapeutic Applications

Based on its biological activity profile, this compound shows promise in the following therapeutic areas:

- Respiratory diseases: Given its potent HNE inhibition, the compound could be beneficial in treating conditions such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS) .

- Cancer research: The compound's antiproliferative effects warrant further investigation in oncology applications.

- Anti-inflammatory treatments: Its ability to modulate inflammatory processes suggests potential use in various inflammatory disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.